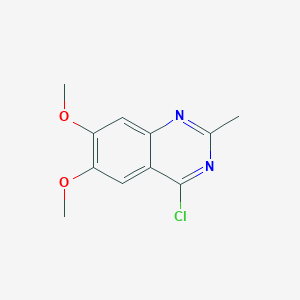

4-Chloro-6,7-dimethoxy-2-methylquinazoline

Overview

Description

4-Chloro-6,7-dimethoxy-2-methylquinazoline is a chemical compound with the molecular formula C11H11ClN2O2 and a molecular weight of 238.67 g/mol It is a quinazoline derivative, characterized by the presence of chlorine and methoxy groups at specific positions on the quinazoline ring

Biochemical Analysis

Biochemical Properties

4-Chloro-6,7-dimethoxy-2-methylquinazoline plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to inhibit certain enzymes, which can lead to alterations in metabolic pathways. For instance, it can interact with histone lysine methyltransferase G9a, a key enzyme involved in epigenetic regulation . This interaction can result in changes in gene expression and cellular function.

Cellular Effects

The effects of this compound on cells are multifaceted. It can influence cell signaling pathways, gene expression, and cellular metabolism. In particular, its interaction with histone lysine methyltransferase G9a can lead to changes in the epigenetic landscape of cells, affecting the expression of genes involved in cell growth, differentiation, and apoptosis . Additionally, this compound has been shown to affect cellular metabolism by altering the activity of key metabolic enzymes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit the activity of histone lysine methyltransferase G9a by binding to its active site, preventing the enzyme from catalyzing the methylation of histone proteins . This inhibition can lead to changes in chromatin structure and gene expression. Additionally, the compound may interact with other proteins and enzymes, further influencing cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that the compound remains stable under inert atmosphere and low temperatures (2-8°C) . Long-term studies have shown that prolonged exposure to the compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibition of histone lysine methyltransferase G9a, leading to beneficial changes in gene expression and cellular function . At higher doses, toxic or adverse effects may be observed, including potential damage to cellular structures and disruption of metabolic processes.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play key roles in cellular metabolism. For example, its inhibition of histone lysine methyltransferase G9a can affect the methylation status of histone proteins, leading to changes in the expression of genes involved in metabolic pathways . This can result in alterations in metabolic flux and metabolite levels within cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be taken up by cells through specific transporters and distributed to various cellular compartments . Its localization and accumulation within cells can affect its activity and function, influencing cellular processes such as gene expression and metabolism.

Subcellular Localization

This compound is localized to specific subcellular compartments, where it exerts its effects on cellular function. The compound may be directed to particular organelles or compartments through targeting signals or post-translational modifications . Its subcellular localization can influence its activity and interactions with biomolecules, affecting processes such as gene expression and enzyme activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6,7-dimethoxy-2-methylquinazoline typically involves the reaction of 3,4-dimethoxyaniline with ethoxy methylene malonate, followed by a series of nucleophilic substitution reactions and decarboxylation steps . The reaction conditions often require heating at high temperatures (around 250°C) in the presence of diphenyl ether-biphenyl as a solvent .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on optimizing reaction conditions and ensuring the availability of starting materials.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6,7-dimethoxy-2-methylquinazoline undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

Nucleophiles: Such as amines and thiols for substitution reactions.

Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom.

Scientific Research Applications

4-Chloro-6,7-dimethoxy-2-methylquinazoline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Chloro-6,7-dimethoxy-2-methylquinazoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

2,4-Dichloro-6,7-dimethoxyquinazoline: Another quinazoline derivative with similar structural features but different substitution patterns.

4-Amino-2-chloro-6,7-dimethoxyquinazoline: A related compound with an amino group instead of a methyl group at the 2-position.

Uniqueness

4-Chloro-6,7-dimethoxy-2-methylquinazoline is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Biological Activity

4-Chloro-6,7-dimethoxy-2-methylquinazoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is CHClNO, with a molecular weight of approximately 240.67 g/mol. The compound features a quinazoline ring system, which is known for its role in various therapeutic applications.

Research indicates that this compound exhibits its biological effects primarily through the inhibition of specific enzymes and modulation of receptor activities:

- Inhibition of Protein Kinases : Quinazoline derivatives are recognized as potent inhibitors of various protein kinases, particularly the epidermal growth factor receptor (EGFR) tyrosine kinase, which is implicated in cancer cell proliferation and survival .

- Calcium Channel Modulation : Studies have shown that this compound can influence calcium ion dynamics within cells, affecting smooth muscle contractility by increasing cytosolic Ca levels through the activation of voltage-gated L-type calcium channels .

Biological Activities

The following sections detail the biological activities associated with this compound based on recent studies.

Anticancer Activity

- EGFR Inhibition : The compound has been shown to inhibit EGFR phosphorylation, leading to reduced proliferation of cancer cells. This mechanism is crucial for developing targeted therapies against various malignancies .

- Case Study : In a study involving non-Hodgkin lymphoma (NHL) and multiple myeloma (MM) patients, compounds related to this compound demonstrated promising clinical activity by degrading specific oncogenic proteins .

Neuroprotective Effects

- Acetylcholinesterase Inhibition : The compound has been evaluated for its potential as an acetylcholinesterase inhibitor, which is beneficial in treating neurodegenerative diseases such as Alzheimer's disease. It was found to enhance cognitive function in animal models by increasing acetylcholine levels .

- Study Findings : The compound showed significant inhibition of acetylcholinesterase activity in vitro, with an IC value indicating effective neuroprotective properties .

Table 1: Summary of Biological Activities

Properties

IUPAC Name |

4-chloro-6,7-dimethoxy-2-methylquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN2O2/c1-6-13-8-5-10(16-3)9(15-2)4-7(8)11(12)14-6/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHTOWTBCVHATEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC(=C(C=C2C(=N1)Cl)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40440789 | |

| Record name | 4-chloro-6,7-dimethoxy-2-methylquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40440789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50377-49-6 | |

| Record name | 4-chloro-6,7-dimethoxy-2-methylquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40440789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.